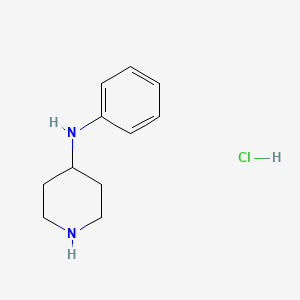

N-phenylpiperidin-4-amine hydrochloride

Description

N-Phenylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by a phenyl group attached to the piperidin-4-amine backbone, with a hydrochloride salt formation. Its molecular formula is C₁₁H₁₆Cl₂N₂ (for the dihydrochloride form, CAS 99918-43-1), and it typically appears as a white crystalline powder . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of analgesics and other bioactive molecules. Regulatory agencies, including the U.S. Drug Enforcement Administration (DEA), classify it as a List I chemical due to its role as a precursor in illicit drug manufacturing, such as fentanyl analogs .

Properties

IUPAC Name |

N-phenylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEQTUIXZSWQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reductive Amination of 4-Piperidone Derivatives

Method Overview:

This method involves the reductive amination of 4-piperidone or its derivatives with aniline or phenylamine. The process typically proceeds under acidic conditions, where the ketone reacts with the amine to form an imine intermediate, which is then reduced to the amine.

- Reactants: 4-piperidone hydrochloride or free base and aniline

- Reducing agents: Sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst (e.g., Pd/C)

- Solvent: Methanol or ethanol

- Temperature: Usually ambient to slightly elevated (20–50°C)

- Duration: 12–24 hours

- Dissolution of 4-piperidone hydrochloride in solvent.

- Addition of aniline and acid catalyst if necessary.

- Introduction of reducing agent to facilitate reductive amination.

- Purification via recrystallization or chromatography.

- High selectivity and yield

- Suitable for large-scale production

Research Findings:

A patent describes the use of this method, emphasizing the importance of controlling reaction parameters to prevent over-reduction and side reactions, achieving yields above 80% with high purity.

Alkylation of Piperidine Derivatives

Method Overview:

This approach involves nucleophilic substitution, where a protected or unprotected piperidine derivative reacts with phenyl halides (e.g., bromobenzene or iodobenzene) under basic conditions.

- Reactants: 4-aminopiperidine or its derivatives

- Reagents: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Acetonitrile or ethanol

- Temperature: 50–80°C

- Duration: 8–24 hours

- Deprotonation of piperidine nitrogen with base.

- Nucleophilic attack on phenyl halide.

- Work-up and purification by chromatography or recrystallization.

Research Findings:

This method has demonstrated yields of 65–75%, with high purity (>95%), and is favored for its straightforwardness and scalability.

Industrial-Scale Synthesis Using Cyanohydrin Intermediates

Method Overview:

An advanced synthesis involves the formation of cyanohydrin intermediates from 4-piperidone hydrochloride, followed by reaction with phenylmagnesium halides (Grignard reagents). This route allows for the preparation of variously substituted phenylpiperidines.

- Cyanohydrin formation: Reaction of 4-piperidone hydrochloride with potassium cyanide in aqueous media

- Grignard reaction: Addition of phenylmagnesium bromide

- Deprotection and purification: Acidic work-up and recrystallization

Research Findings:

This method yields high purity products (>90%) and is adaptable for manufacturing diverse derivatives, as detailed in patent literature.

Alternative Routes and Modifications

- Use of Protected Amines: Employing N-protected methylamine or benzylamine to improve selectivity and facilitate downstream modifications.

- One-Pot Reactions: Combining cyanohydrin formation, Grignard addition, and deprotection steps in a single reactor to streamline production.

Data Table: Comparative Summary of Preparation Methods

| Method | Reagents & Conditions | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reductive amination | 4-piperidone + aniline + NaBH3CN in MeOH | 70–80 | >90 | Widely used, scalable, high selectivity |

| Alkylation of piperidine derivatives | 4-aminopiperidine + phenyl halide + NaH/K2CO3 | 65–75 | >95 | Suitable for large-scale synthesis |

| Cyanohydrin + Grignard route | 4-piperidone hydrochloride + KCN + phenylMgBr | >80 | >90 | Produces various derivatives, industrial applicability |

Notes on Industrial and Laboratory Application

- Reaction Monitoring: TLC, HPLC, and NMR are essential for tracking reaction progress.

- Purification: Recrystallization from ethanol or dichloromethane/methanol mixtures is standard.

- Safety Considerations: Handling of cyanide and Grignard reagents requires strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

N-phenylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylpiperidines and heterocyclic compounds, which have applications in medicinal chemistry and drug development .

Scientific Research Applications

Scientific Research Applications

-

Drug Development

- Precursor for Pharmaceuticals : N-phenylpiperidin-4-amine hydrochloride serves as a key precursor in the synthesis of various pharmaceutical compounds, especially analgesics and antipsychotic medications. Its structural properties allow for modifications that enhance therapeutic efficacy.

- Analytical Reference Standard : It is often used as an analytical reference standard in pharmacological studies to ensure the accuracy and reliability of experimental results.

-

Organic Synthesis

- Building Block for Complex Molecules : The compound is utilized in organic synthesis as a building block for creating complex organic molecules. Its versatility allows chemists to develop new compounds with desired biological activities.

- Neurochemical Studies

Case Study 1: Antitumor Effects

In vitro studies have demonstrated that N-phenylpiperidin-4-amine hydrochloride significantly inhibits the proliferation of A431 vulvar epidermal carcinoma cells. This effect is linked to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics to combat resistant bacterial strains.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Drug Development | Precursor for analgesics and antipsychotics; analytical reference standard |

| Organic Synthesis | Building block for complex organic molecules |

| Neurochemical Studies | Investigating neurotransmitter systems and receptor interactions |

Table 2: Case Study Findings

| Case Study | Findings |

|---|---|

| Antitumor Effects | Inhibits A431 cell proliferation; induces apoptosis via caspase activation |

| Antimicrobial Activity | Effective against Gram-positive bacteria; potential for new antibiotic development |

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies indicate that N-phenylpiperidin-4-amine hydrochloride has favorable absorption characteristics. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile. Preliminary findings suggest minimal toxicity at therapeutic doses, warranting further investigation into its long-term effects and safety margins .

Mechanism of Action

The mechanism of action of N-phenylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been studied for its potential effects on opioid receptors, which are involved in pain modulation and analgesia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The pharmacological and physicochemical properties of N-phenylpiperidin-4-amine derivatives are heavily influenced by substituents on the piperidine ring or phenyl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Regulatory Comparison

* Derivatives with trifluoromethyl groups are often subject to enhanced scrutiny due to increased metabolic stability and lipophilicity.

Physicochemical and Pharmacological Differences

The trifluoromethyl group in N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride introduces strong electron-withdrawing effects, altering receptor-binding kinetics and metabolic stability .

Regulatory Implications :

- Ethyl 4-ANPP , an N-ethyl analog, is explicitly regulated as a fentanyl precursor due to its structural similarity to despropionyl fentanyl .

- N-Methyl derivatives (e.g., CAS 904677-46-9) may exhibit reduced basicity compared to the parent compound, affecting salt formation and solubility .

Synthetic Utility :

- Compounds like 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine HCl (CAS 1417793-35-1) are tailored for specialized pharmaceutical applications, where the nitro and methoxy groups enable further functionalization .

Biological Activity

N-Phenylpiperidin-4-amine hydrochloride, also known as 4-anilinopiperidine, is a compound of interest in pharmacology due to its structural similarities to various opioid analgesics, particularly those in the fentanyl series. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

N-phenylpiperidin-4-amine hydrochloride has a chemical structure that features a piperidine ring substituted with a phenyl group at the nitrogen atom. This configuration is critical for its interaction with opioid receptors.

| Property | Details |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 215.72 g/mol |

| CAS Number | 99918-43-1 |

The primary mechanism of action for N-phenylpiperidin-4-amine hydrochloride involves its interaction with opioid receptors, specifically the delta (δ) and mu (μ) receptors. Studies indicate that this compound exhibits high selectivity towards the δ-opioid receptor, which is associated with analgesic effects and modulation of mood without the significant side effects typically associated with μ-receptor agonists.

Selectivity and Potency

Research has demonstrated that N-phenylpiperidin-4-amine hydrochloride has an IC50 value of approximately 0.87 nM for δ-opioid receptors, indicating potent activity. Its selectivity ratios compared to μ and κ receptors are notably high, suggesting minimal off-target effects:

| Receptor Type | IC50 (nM) | Selectivity Ratio (μ/δ) | Selectivity Ratio (κ/δ) |

|---|---|---|---|

| δ | 0.87 | 4370 | 8590 |

| μ | 3.8 | - | - |

| κ | 7.5 | - | - |

Biological Activity and Pharmacological Effects

N-phenylpiperidin-4-amine hydrochloride has been investigated for its potential applications in pain management due to its agonistic activity at δ-opioid receptors. The following effects have been noted in various studies:

- Analgesic Effects : The compound has shown promising analgesic properties in preclinical models, comparable to traditional opioids but with reduced risk of addiction.

- Mood Regulation : Given its action on δ-opioid receptors, there is potential for this compound to influence mood and anxiety levels positively.

- Reduced Side Effects : Due to its selective binding profile, it may lead to fewer side effects such as respiratory depression commonly seen with non-selective opioids.

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-phenylpiperidin-4-amine hydrochloride:

- Study on Pain Models : In a study involving rat models, administration of N-phenylpiperidin-4-amine hydrochloride resulted in significant pain relief comparable to morphine but with a lower incidence of side effects such as sedation and respiratory depression.

- Comparative Analysis with Fentanyl Derivatives : Research comparing this compound with fentanyl derivatives indicated that while both exhibit high potency, N-phenylpiperidin-4-amine hydrochloride's selectivity for δ receptors may offer a safer profile for chronic pain management.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of N-phenylpiperidin-4-amine hydrochloride suggest favorable absorption characteristics and metabolic stability, making it a candidate for oral formulations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-phenylpiperidin-4-amine hydrochloride, and what analytical methods validate its purity?

- Synthetic Routes :

- Mannich Reaction : Utilizes paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones to form 1-aryl-3-phenethylamino-1-propanone hydrochlorides, yielding 87–98% .

- Alkylation : Reacting N-phenylpiperidin-4-amine with ethyl halides under basic conditions (e.g., sodium hydride) in ethanol or acetonitrile .

- Analytical Validation :

- XPS (X-ray Photoelectron Spectroscopy) : Confirms surface amine group introduction (e.g., after plasma treatment) .

- HPLC/GC-MS : Validates purity (≥99%) and identifies impurities .

Q. What regulatory considerations apply to N-phenylpiperidin-4-amine hydrochloride in research settings?

- The compound is classified as a List I chemical under the U.S. Controlled Substances Act due to its role as a fentanyl precursor. Researchers must comply with DEA reporting requirements for procurement, storage, and disposal. International controls under the UN 1988 Convention also apply .

Q. How should N-phenylpiperidin-4-amine hydrochloride be stored to ensure chemical stability?

- Store in dry, cool, and well-sealed containers (e.g., plastic drums) to prevent hydrolysis or degradation. Purity (>99%) is maintained under these conditions, as noted in industrial guidelines .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts in alkylation reactions?

- Key Parameters :

- Solvent Selection : Acetonitrile improves reaction kinetics over ethanol due to higher polarity.

- Base Optimization : Potassium carbonate reduces side reactions compared to sodium hydride.

- Temperature Control : Maintaining 60–80°C prevents thermal decomposition of intermediates .

- Byproduct Mitigation : Use preparative HPLC to isolate the target compound from impurities like N-oxide derivatives .

Q. What methodologies are effective for resolving discrepancies in purity assessments across analytical techniques?

- Cross-Validation : Compare results from HPLC (quantitative), GC-MS (volatile impurities), and NMR (structural confirmation). For example, XPS may detect surface contaminants not identified by bulk methods .

- Reference Standards : Use certified impurities (e.g., N-phenyl-N-(piperidin-4-yl)propionamide) to calibrate instruments .

Q. How can the biological activity of N-phenylpiperidin-4-amine derivatives be systematically profiled?

- Enzyme Assays : Test inhibition of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) , a copper-containing enzyme involved in leukocyte migration. Measure hydrogen peroxide production via fluorometric assays .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using [³H]-labeled analogs) to assess affinity for opioid or nicotinic receptors .

Q. What strategies address stereochemical challenges in synthesizing N-phenylpiperidin-4-amine derivatives?

- Chiral Resolution : Employ chiral HPLC columns (e.g., amylose-based) to separate enantiomers.

- Asymmetric Catalysis : Use palladium complexes (e.g., PdCl₂ adducts) to induce enantioselectivity in cross-coupling reactions .

Data Contradiction Analysis

Q. How should conflicting data on compound stability be reconciled?

- Case Study : While PubChem data suggests stability at room temperature, industrial guidelines recommend refrigeration. Resolve by conducting accelerated stability studies (40°C/75% RH for 6 months) to assess degradation kinetics under stress conditions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.